molecular formula C7H12ClN3 B1377294 3-Amino-4,5,6,7-tetrahydro-1H-indazole Hydrochloride CAS No. 1376043-30-9

3-Amino-4,5,6,7-tetrahydro-1H-indazole Hydrochloride

Cat. No.: B1377294
CAS No.: 1376043-30-9
M. Wt: 173.64 g/mol
InChI Key: ARLDWNQEBFRDLD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with cyclohexanone, followed by cyclization and subsequent amination . The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes:

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4,5,6,7-tetrahydro-1H-indazole Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents, etc.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield indazole oxides, while substitution reactions can produce various substituted indazole derivatives .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3-Amino-4,5,6,7-tetrahydro-1H-indazole Hydrochloride is unique due to its specific amino substitution at the 3-position and its hydrochloride salt form. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Biological Activity

3-Amino-4,5,6,7-tetrahydro-1H-indazole Hydrochloride is a synthetic compound belonging to the indazole family. It has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse scientific literature and research findings.

  • Molecular Formula: C7H11N3·HCl
  • Molecular Weight: 173.65 g/mol

The compound features a saturated five-membered ring system with an amino group at the 3-position, which contributes to its unique chemical behavior and biological activity.

Indazole derivatives, including this compound, are known to interact with various biological targets. The following mechanisms have been proposed based on related compounds:

  • Cyclooxygenase Inhibition: Some indazole derivatives inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
  • Human Neutrophil Elastase (HNE) Inhibition: Research indicates that certain indazole derivatives can inhibit HNE, a serine protease implicated in inflammatory diseases and cancer . While specific data on this compound is limited, its structural similarity suggests potential HNE inhibitory activity.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various pathogens; however, specific data on its efficacy and mechanism remains sparse.

Anti-inflammatory Properties

The compound's potential to inhibit COX-2 suggests it may possess anti-inflammatory effects. Indazole derivatives are often explored for their ability to modulate inflammatory pathways.

Anticancer Potential

Indazoles have been investigated for their anticancer properties. The structural characteristics of this compound may allow it to act as a scaffold for developing novel anticancer agents by modifying functional groups to enhance potency against specific cancer types.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
1H-IndazoleAromatic heterocycleLacks saturation; primarily studied for anti-inflammatory properties
4-Amino-1H-indazoleIndazole derivativeExhibits different pharmacological profiles; potential antipsychotic effects
3-Methyl-4,5-dihydro-1H-indazoleMethylated indazole derivativeAlters solubility and bioavailability; studied for CNS effects

The unique saturated structure of this compound may confer distinct pharmacological properties compared to its unsaturated counterparts.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c8-7-5-3-1-2-4-6(5)9-10-7;/h1-4H2,(H3,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLDWNQEBFRDLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1376043-30-9
Record name 4,5,6,7-tetrahydro-2H-indazol-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Amino-4,5,6,7-tetrahydro-1H-indazole Hydrochloride
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